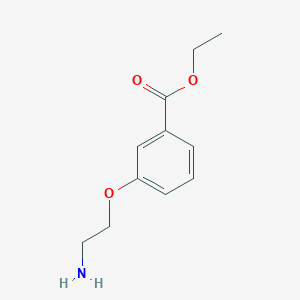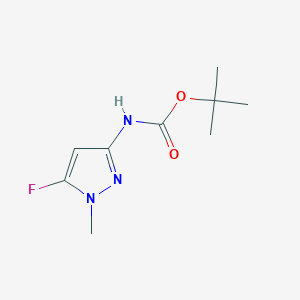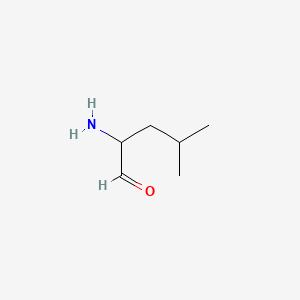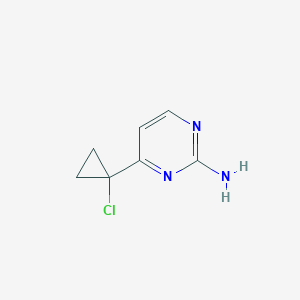
Ethyl 3-(2-aminoethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-aminoethoxy)benzoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl group attached to the benzoate moiety, with an aminoethoxy substituent at the third position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: The primary method for synthesizing ethyl 3-(2-aminoethoxy)benzoate involves the esterification of 3-(2-aminoethoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of mthis compound with ethanol. This reaction also requires an acid catalyst and is carried out under reflux conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Ethyl 3-(2-aminoethoxy)benzoate can undergo hydrolysis in the presence of an acid or base to yield 3-(2-aminoethoxy)benzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol, 3-(2-aminoethoxy)benzyl alcohol, using reducing agents such as lithium aluminum hydride.
Aminolysis: The ester can react with ammonia or primary amines to form amides, such as 3-(2-aminoethoxy)benzamide.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification and hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Amines: Ammonia or primary amines for aminolysis reactions.
Major Products:
Hydrolysis: 3-(2-aminoethoxy)benzoic acid and ethanol.
Reduction: 3-(2-aminoethoxy)benzyl alcohol.
Aminolysis: 3-(2-aminoethoxy)benzamide.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized as a flavoring agent in food and beverages.
- Used in the production of perfumes and fragrances due to its pleasant odor .
Mécanisme D'action
The mechanism of action of ethyl 3-(2-aminoethoxy)benzoate primarily involves its hydrolysis to release 3-(2-aminoethoxy)benzoic acid and ethanol. The released 3-(2-aminoethoxy)benzoic acid can interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal applications, it may act on specific enzymes or receptors to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl benzoate: Similar ester structure but lacks the aminoethoxy substituent.
Methyl 3-(2-aminoethoxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(2-aminoethoxy)benzoic acid: The parent acid of this compound.
Uniqueness:
- The presence of the aminoethoxy group at the third position of the benzene ring imparts unique chemical and biological properties to this compound.
- The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl 3-(2-aminoethoxy)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7,12H2,1H3 |
Clé InChI |
NINJXPUWSQCLKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)


![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)

![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)



![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
